2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c15-9-4-5-12(16)13(6-9)22-8-14(19)17-10-2-1-3-11(7-10)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDGBPBONASVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide typically involves the reaction of 2,5-dichlorothiophenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Thioether Functional Group Reactivity
The thioether (–S–) bridge between the 2,5-dichlorophenyl ring and the acetamide backbone participates in oxidation and nucleophilic substitution reactions:
Oxidation to Sulfoxide/Sulfone
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Reaction : Treatment with oxidizing agents (e.g., HO, mCPBA) converts the thioether to sulfoxide (–SO–) or sulfone (–SO–).
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Conditions :
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Sulfoxide : 30% HO in glacial acetic acid, 0–5°C, 2–4 hours.
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Sulfone : Excess HO with catalytic FeCl, refluxing ethanol, 6–8 hours.
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Yield : 75–85% for sulfoxide; 60–70% for sulfone.
Nucleophilic Displacement
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Reaction : The thioether sulfur can act as a leaving group under strong alkaline conditions, enabling substitution with nucleophiles (e.g., amines, thiols).
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Example : Reaction with morpholine in DMF at 80°C yields N-(3-nitrophenyl)-2-(morpholino)acetamide.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | 2-((2,5-Dichlorophenyl)thio)acetic acid | 90% | |
| 5M NaOH, EtOH, 6h | N-(3-Nitrophenyl)amine derivative | 80% |
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Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .
Nitro Group Reduction
The 3-nitrophenyl group is reducible to an amine, enabling further functionalization:
Catalytic Hydrogenation
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Reaction : H gas (50 psi) with Raney Ni in methanol at 60°C reduces –NO to –NH .
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Product : 2-((2,5-Dichlorophenyl)thio)-N-(3-aminophenyl)acetamide.
Metal-Acid Reduction
Electrophilic Aromatic Substitution (EAS)
The electron-deficient 3-nitrophenyl ring directs electrophiles to specific positions:
| Electrophile | Position | Product | Conditions |
|---|---|---|---|
| HNO/HSO | Para to –NO | 2-((2,5-Dichlorophenyl)thio)-N-(3-nitro-4-nitrophenyl)acetamide | 0–5°C, 2h |
| Cl/FeCl | Meta to –NO | Chlorinated derivatives | RT, 4h |
Metal Coordination
The thioether sulfur and carbonyl oxygen act as ligands for transition metals:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Cu(II) acetate | Square-planar Cu–S/O coordination | Catalytic oxidation studies |
| PdCl | Pd–S bridged complexes | Cross-coupling reactions |
Functional Group Interplay
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide exhibit notable antimicrobial properties. Preliminary studies have demonstrated effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent .
Cytotoxicity and Anticancer Potential
The compound has shown promise in cytotoxicity assays against several cancer cell lines. For example, related derivatives have demonstrated selective cytotoxic effects towards human cancer cells while sparing normal cells. This selective action is crucial for developing anticancer therapeutics that minimize side effects associated with traditional chemotherapy .
Enzyme Inhibition
Another significant application lies in the compound's potential as an enzyme inhibitor. Studies suggest that it may inhibit enzymes involved in critical metabolic pathways, such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. This inhibition could lead to therapeutic advancements in treating such conditions .
Agrochemical Applications
The compound's structural characteristics also render it suitable for use in agrochemicals. Its efficacy against plant pathogens and pests can be explored further, potentially leading to the development of new pesticides or herbicides that are more effective and environmentally friendly compared to existing options.
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of structurally similar compounds, researchers found that derivatives with thioether linkages exhibited enhanced activity against M. tuberculosis. The study highlighted the importance of structural modifications in improving antimicrobial efficacy, establishing a foundation for further exploration of this compound in this area .
Case Study 2: Cancer Cell Line Testing
A comprehensive evaluation of various derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines. The most promising results were observed with compounds featuring similar thioether structures, indicating that this compound could be optimized for targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Nitro Group Impact: Compound 40006 (from , Scheme 4) shares the N-(3-nitrophenyl) moiety but lacks the thioether group.
- Thioether vs. Oxygen Ether :
The thioether group in the target compound increases lipophilicity compared to oxygen-containing analogs (e.g., 3-chloro-N-phenyl-phthalimide in ). This could improve membrane permeability but reduce aqueous solubility .
Dichlorophenyl Substitution Patterns
- Positional Isomerism :
- 2,5-Dichloro (target) vs. 2,6-Dichloro (): The 2,5-substitution may allow greater conformational flexibility than the sterically hindered 2,6-isomer, influencing binding interactions in biological systems .
- 3,4-Dichloro (): The 3,4-substitution pattern creates a more planar structure, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, affecting crystal packing and solubility .
Physicochemical Properties
Structural and Crystallographic Insights
- Hydrogen Bonding :
Dichlorophenyl acetamides (e.g., ) exhibit intermolecular N–H⋯O/N hydrogen bonds, forming R₂²(8) or R₂²(10) motifs that stabilize crystal packing. The target’s nitro group may participate in additional π–π stacking or dipole interactions . - Conformational Flexibility : The dihedral angle between the dichlorophenyl and acetamide groups in analogs ranges from 44.5° to 79.7°, suggesting the target compound’s conformation will depend on substituent positions .
Biological Activity
2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide, with the CAS number 327074-89-5, is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both dichlorophenyl and nitrophenyl groups, which contribute to its unique chemical properties and biological effects.
- Molecular Formula : C14H10Cl2N2O3S
- Molar Mass : 357.21 g/mol
- Structure : The compound consists of a thioether linkage between a dichlorophenyl moiety and a nitrophenyl acetamide.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial activity. Its structural similarity to other bioactive compounds suggests it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest MIC values comparable to known antibiotics, indicating its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Mechanism of Action : By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation.
- Comparative Efficacy : In vitro studies have shown that it has a comparable efficacy to indomethacin, a widely used anti-inflammatory drug.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of 2,5-dichlorothiophenol with 3-nitrobenzoyl chloride in the presence of a base like triethylamine. This method ensures high yield and purity of the product.
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit COX-1 and COX-2 enzymes effectively.
- ED50 Values :
- COX-1: ED50 = 9.17 μM
- COX-2: ED50 = 8.23 μM
These values indicate that the compound has a stronger inhibitory effect on COX-2 compared to COX-1, suggesting a selective anti-inflammatory action that could minimize side effects associated with non-selective NSAIDs .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide, and what critical reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution between 2,5-dichlorothiophenol and a halogenated acetamide precursor. For example, trichloroacetic anhydride can react with 3-nitroaniline in acidic conditions to form the acetamide core, followed by thioetherification . Key factors include:
- Catalyst selection : Use of sodium acetate to buffer acidic conditions during acetamide formation .
- Temperature control : Maintaining low temperatures (~0–5°C) to suppress side reactions during thioether coupling .
- Purification : Recrystallization from aqueous ethanol (75%) improves purity and yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- Spectroscopy : IR confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups. NMR (¹H/¹³C) resolves aromatic protons and substituent effects, with deshielding observed near electron-withdrawing groups (e.g., nitro) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between aromatic rings (e.g., 5.47° between nitro-phenyl and acetamide groups) and hydrogen-bonding motifs (e.g., S(6) ring motifs via C–H···O interactions) .
Q. What key considerations ensure purity and stability during laboratory storage of this compound?
- Methodological Answer :
- Storage : Protect from light and moisture by storing in amber glass vials with desiccants. Room temperature is acceptable for short-term storage, but long-term stability may require refrigeration (4°C) .
- Purity monitoring : Regular HPLC analysis with UV detection (λ = 254 nm) tracks degradation, particularly hydrolysis of the thioether or nitro groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted solubility profiles of this compound?
- Methodological Answer :
- Experimental screening : Systematically test solubility in solvents of varying polarity (e.g., water, DMSO, ethanol) using gravimetric or UV-Vis quantification .
- Computational modeling : Apply Hansen solubility parameters (HSPs) or COSMO-RS simulations to predict solvent compatibility, comparing results with experimental data .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions that may affect solubility .
Q. What strategies are recommended for investigating environmental fate and degradation pathways?
- Methodological Answer :
- Abiotic degradation : Simulate hydrolysis under varying pH (3–9) and UV exposure, analyzing products via LC-MS/MS .
- Biotic degradation : Use soil microcosms or microbial cultures (e.g., Pseudomonas spp.) to assess metabolic breakdown, tracking metabolites through isotopic labeling .
- Adsorption studies : Measure partition coefficients (e.g., log Kow) to evaluate bioaccumulation potential .
Q. How can computational modeling complement experimental data to elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Docking studies : Use the compound’s crystal structure (from SC-XRD) to model interactions with biological targets (e.g., kinases) via AutoDock Vina .
- Quantum mechanics : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or spectroscopic data .
- MD simulations : Assess stability in lipid bilayers or aqueous environments to predict membrane permeability .
Q. How do substituent variations (e.g., chloro, nitro) influence electronic properties and reactivity?
- Methodological Answer :
- Electron-withdrawing effects : Nitro groups reduce electron density on the aromatic ring, increasing susceptibility to nucleophilic attack. Chloro substituents enhance lipophilicity and steric hindrance .
- Spectroscopic validation : Compare Hammett substituent constants (σ) with observed NMR chemical shifts or IR vibrational frequencies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data (e.g., bond lengths, angles)?
- Methodological Answer :
- High-resolution validation : Re-collect SC-XRD data at higher resolution (e.g., < 0.8 Å) to minimize measurement errors .
- Database cross-check : Compare with structurally similar acetamides (e.g., 2,2,2-trichloro-N-(3-nitrophenyl)acetamide) in the Cambridge Structural Database (CSD) .
- Theoretical benchmarking : Perform DFT geometry optimization and compare computed bond parameters with experimental values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
